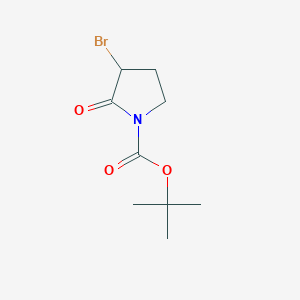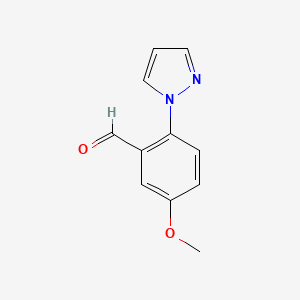
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Overview
Description
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the empirical formula C11H10N2O2 . It is commonly used in scientific research due to its unique properties. The CAS number for this compound is 1015845-56-3 .
Molecular Structure Analysis
The molecular weight of this compound is 202.21 g/mol . The SMILES string representation of the molecule is O=C([H])C1=CC(OC)=CC=C1N2N=CC=C2 .Physical and Chemical Properties Analysis
This compound is a solid compound . Its InChI key is WBOASTROTLWICF-UHFFFAOYSA-N .Scientific Research Applications
1. Palladium(II) Complexes and Cytotoxicity
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is utilized in the synthesis of palladium(II) complexes. Abu-Surrah et al. (2010) explored new palladium(II) complexes bearing pyrazole-based Schiff base ligands, which demonstrated a dose-dependent cytotoxic effect against certain cancer cells, particularly the head and neck squamous carcinoma cells (Abu-Surrah et al., 2010).
2. Novel Synthesis Methods
The compound has been a crucial component in novel synthesis methods. For instance, Torkian et al. (2011) developed an efficient one-pot, four-component synthesis process involving this compound derivatives (Torkian et al., 2011).
3. Development of Antimicrobial and Antioxidant Agents
The compound is used in the development of antimicrobial and antioxidant agents. Rangaswamy et al. (2017) synthesized a new class of compounds using this compound that exhibited significant antimicrobial and antioxidant activities (Rangaswamy et al., 2017).
4. Anticancer Studies
It also plays a role in anticancer studies. Deshineni et al. (2020) synthesized various derivatives that showed prominent anticancer activities against human liver and breast cancer cell lines (Deshineni et al., 2020).
5. Synthesis of Sugar Imine Molecules
In another application, Mohammed et al. (2020) utilized the compound in the synthesis of a sugar imine molecule, demonstrating its versatility in organic synthesis (Majed Jari Mohammed et al., 2020).
6. Hypoglycemic Activity
Liu et al. (2008) investigated compounds including this compound for hypoglycemic activity, indicating its potential in diabetes research (Liu et al., 2008).
Properties
IUPAC Name |
5-methoxy-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOASTROTLWICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650850 | |
| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-56-3 | |
| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


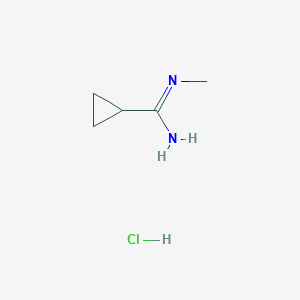
![1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1462330.png)


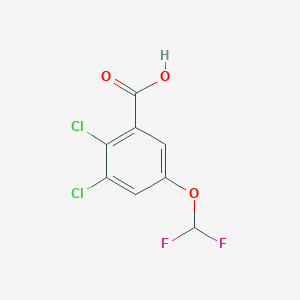
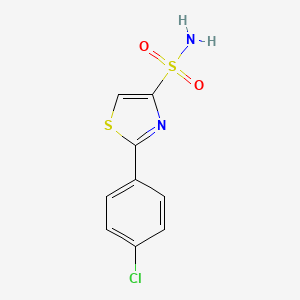



![1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride](/img/structure/B1462344.png)
![Ethyl 6-(chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1462345.png)
![2-Azaspiro[4.5]decan-8-ol](/img/structure/B1462346.png)
